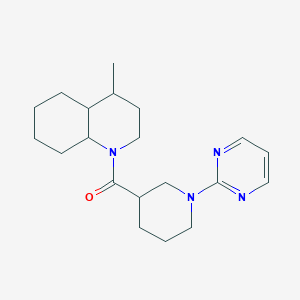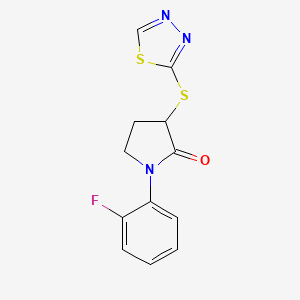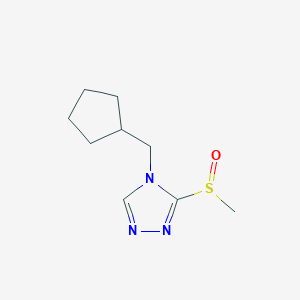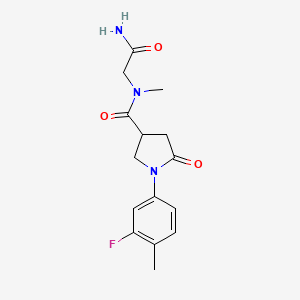![molecular formula C17H21ClN4O B7553466 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one, also known as CP-154,526, is a compound that belongs to the class of benzodiazepine receptor antagonists. It has been extensively studied in scientific research for its potential therapeutic applications in various fields.
Mechanism of Action
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one acts as a selective antagonist of the corticotropin-releasing factor (CRF) type 1 receptor. CRF is a neuropeptide that plays a crucial role in the regulation of the stress response. 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one blocks the binding of CRF to its receptors, thereby reducing the stress response.
Biochemical and Physiological Effects:
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one has been found to have a number of biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce anxiety and depression-like behavior, decrease the release of stress hormones, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one is its selectivity for the CRF type 1 receptor, which makes it a useful tool for studying the role of CRF in various physiological and pathological conditions. However, one of the limitations of 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one. One area of research is the development of more potent and selective CRF receptor antagonists for therapeutic use. Another area of research is the study of the role of CRF in various diseases such as addiction, obesity, and cardiovascular disease. Additionally, the use of 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one in combination with other drugs for the treatment of various disorders is an area of active research.
Synthesis Methods
The synthesis of 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one involves the reaction of 2-chlorobenzyl bromide with pyrazole in the presence of sodium hydride to obtain 1-(2-chlorobenzyl)pyrazole. This compound is then reacted with 2-amino-2-methyl-1-propanol to obtain 3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one.
Scientific Research Applications
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one has been studied for its potential therapeutic applications in various fields such as anxiety disorders, depression, stress-related disorders, and addiction. It has been found to be effective in reducing the symptoms of anxiety and depression in animal models and human clinical trials.
properties
IUPAC Name |
3-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-15-6-2-1-5-14(15)12-22-11-13(10-21-22)9-20-16-7-3-4-8-19-17(16)23/h1-2,5-6,10-11,16,20H,3-4,7-9,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEAPGHMGVZCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NCC2=CN(N=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)

![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
